N,N-dibenzyl-2-chloropyridine-3-carboxamide
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Overview
Description
N,N-dibenzyl-2-chloropyridine-3-carboxamide: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloropyridine ring substituted with a carboxamide group and two benzyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-chloropyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N,N-dibenzyl-2-chloropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-chloropyridine-3-carboxamide: A simpler analog without the benzyl groups.
N,N-dibenzyl-2-chloropyridine-4-carboxamide: A positional isomer with the carboxamide group at the 4-position.
N,N-dibenzyl-3-chloropyridine-2-carboxamide: Another positional isomer with the chlorine and carboxamide groups swapped.
Uniqueness: N,N-dibenzyl-2-chloropyridine-3-carboxamide is unique due to the presence of both benzyl groups and the specific positioning of the chlorine and carboxamide groups on the pyridine ring. This unique structure may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C20H17ClN2O |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
N,N-dibenzyl-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H17ClN2O/c21-19-18(12-7-13-22-19)20(24)23(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
JXARSXXVYNGRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |
solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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